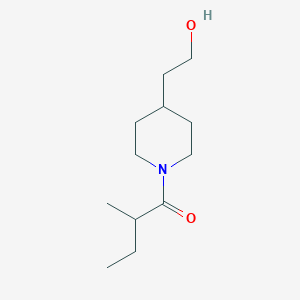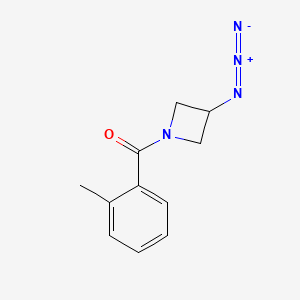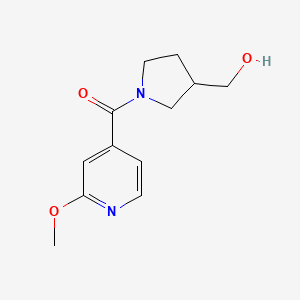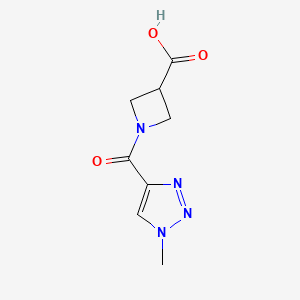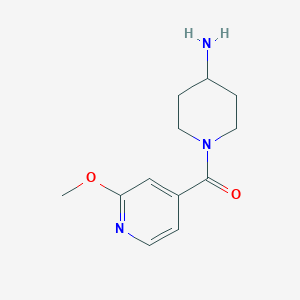![molecular formula C10H18N2O2 B1476244 3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one CAS No. 2097992-45-3](/img/structure/B1476244.png)
3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine compounds, such as 3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one, involves several steps. One common method is the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C. This yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of β-hydroxy-α-amino Acids
β-Hydroxy-α-amino acids serve as key intermediates in synthesizing developmental drug candidates, including those related to 3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one. Recombinant d-threonine aldolase from E. coli has been utilized for the aldol addition of glycine to pyridine 4-carboxaldehyde, leading to high diastereo- and enantioselectivity. This approach demonstrates an efficient pathway for producing complex amino acid derivatives, highlighting the molecule's significance in drug development processes (Goldberg et al., 2015).
Coordination Chemistry and Supramolecular Reagents
Studies on the coordination chemistry of similar compounds have led to the development of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds have been synthesized through palladium-catalyzed cross-coupling reactions, showcasing the molecule's relevance in forming complex chemical structures with potential applications in material science and nanotechnology (Aakeröy et al., 2007).
Anticancer and Anti-Alzheimer Activities
Research into the chemical modification of pyridine derivatives, including this compound, has identified compounds with potential anticancer and anti-Alzheimer activities. Specifically, the synthesis of N′-4-arylmethylenes and various heterocyclic compounds from related structures has been explored for their bioactivity, demonstrating the therapeutic relevance of such molecules (Attaby et al., 2009).
Synthesis of Polyheterocyclic Ring Systems
The versatility of 3-amino-pyridine derivatives has been further exhibited in the synthesis of new polyheterocyclic ring systems, showcasing a broad range of chemical transformations. These reactions involve the construction of complex molecules that could serve as the foundation for developing new pharmacologically active compounds, underlining the chemical's utility in synthetic organic chemistry (Abdel‐Latif et al., 2019).
Copper(I)-Catalyzed Synthesis of Pyrones and Dihydrofurans
The molecule has been implicated in studies focusing on the copper(I)-catalyzed synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. This represents a novel three-component reaction involving propargyl alcohols, aldehydes, and amines, highlighting the compound's role in facilitating innovative synthetic pathways for producing biologically relevant structures (Snieckus, 2015).
Eigenschaften
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIVCIXJIIIBRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




